

Application Notes and Protocols: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols

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Compound of Interest

Compound Name: *N-Benzylbenzenesulfonamide*

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This document provides detailed application notes and experimental protocols for the manganese-catalyzed N-alkylation of sulfonamides using alcohols. This method offers a sustainable and atom-economical alternative to traditional N-alkylation strategies that often rely on hazardous alkylating agents and produce stoichiometric byproducts. The protocols described herein utilize a bench-stable Mn(I) PNP pincer precatalyst in a "borrowing hydrogen" (BH) approach, where the alcohol is transiently oxidized to an aldehyde, which then undergoes condensation with the sulfonamide, followed by reduction of the resulting N-sulfonylimine.

Core Advantages:

- Sustainable Catalysis: Employs an earth-abundant and inexpensive manganese catalyst, reducing reliance on precious metals.[\[1\]](#)
- Atom Economy: Utilizes commodity alcohols as alkylating agents, with water as the sole byproduct.[\[1\]](#)[\[2\]](#)
- Broad Substrate Scope: Tolerates a diverse range of aryl and alkyl sulfonamides, as well as benzylic and primary aliphatic alcohols.[\[1\]](#)[\[2\]](#)
- High Yields: Achieves excellent isolated yields for mono-N-alkylation products.[\[2\]](#)[\[3\]](#)

Reaction Principle

The manganese-catalyzed N-alkylation of sulfonamides with alcohols proceeds via a borrowing hydrogen mechanism. The catalytic cycle is initiated by the activation of the Mn(I) precatalyst. The alcohol is then dehydrogenated to form an aldehyde and a manganese hydride species. The aldehyde subsequently undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate. Finally, the manganese hydride species reduces the imine to afford the N-alkylated sulfonamide and regenerate the active catalyst.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data for the manganese-catalyzed N-alkylation of p-toluenesulfonamide with various alcohols and the N-alkylation of different sulfonamides with benzyl alcohol.

Table 1: Scope of Alcohols in the Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide

Entry	Alcohol	Isolated Yield (%)
1	Benzyl alcohol	86
2	4-Methylbenzyl alcohol	90
3	4-Methoxybenzyl alcohol	88
4	4-Chlorobenzyl alcohol	81
5	1-Butanol	80
6	1-Phenylethanol	0

Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K_2CO_3 (10 mol %), xylenes (1 M), 150 °C, 24 h.[\[4\]](#)

Table 2: Scope of Sulfonamides in the Mn-Catalyzed N-Alkylation with Benzyl Alcohol

Entry	Sulfonamide	Isolated Yield (%)
1	p-Toluenesulfonamide	86
2	4-Methoxybenzenesulfonamide	92
3	4-Bromobenzenesulfonamide	85
4	Thiophene-2-sulfonamide	73
5	Methanesulfonamide	75
6	4-Nitrobenzenesulfonamide	0

Reaction Conditions: Sulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K_2CO_3 (10 mol %), xylenes (1 M), 150 °C, 24 h.[2]

Experimental Protocols

General Procedure for Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols

This protocol is adapted from J. Org. Chem. 2019, 84 (7), pp 3715–3724.[4]

Materials:

- Sulfonamide (1.0 mmol)
- Alcohol (1.0 mmol)
- Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %)
- Potassium carbonate (K_2CO_3) (0.1 mmol, 10 mol %)
- Xylenes (to achieve a 1 M concentration of the sulfonamide)
- Flame-dried Schlenk tube
- Inert atmosphere (e.g., nitrogen or argon)

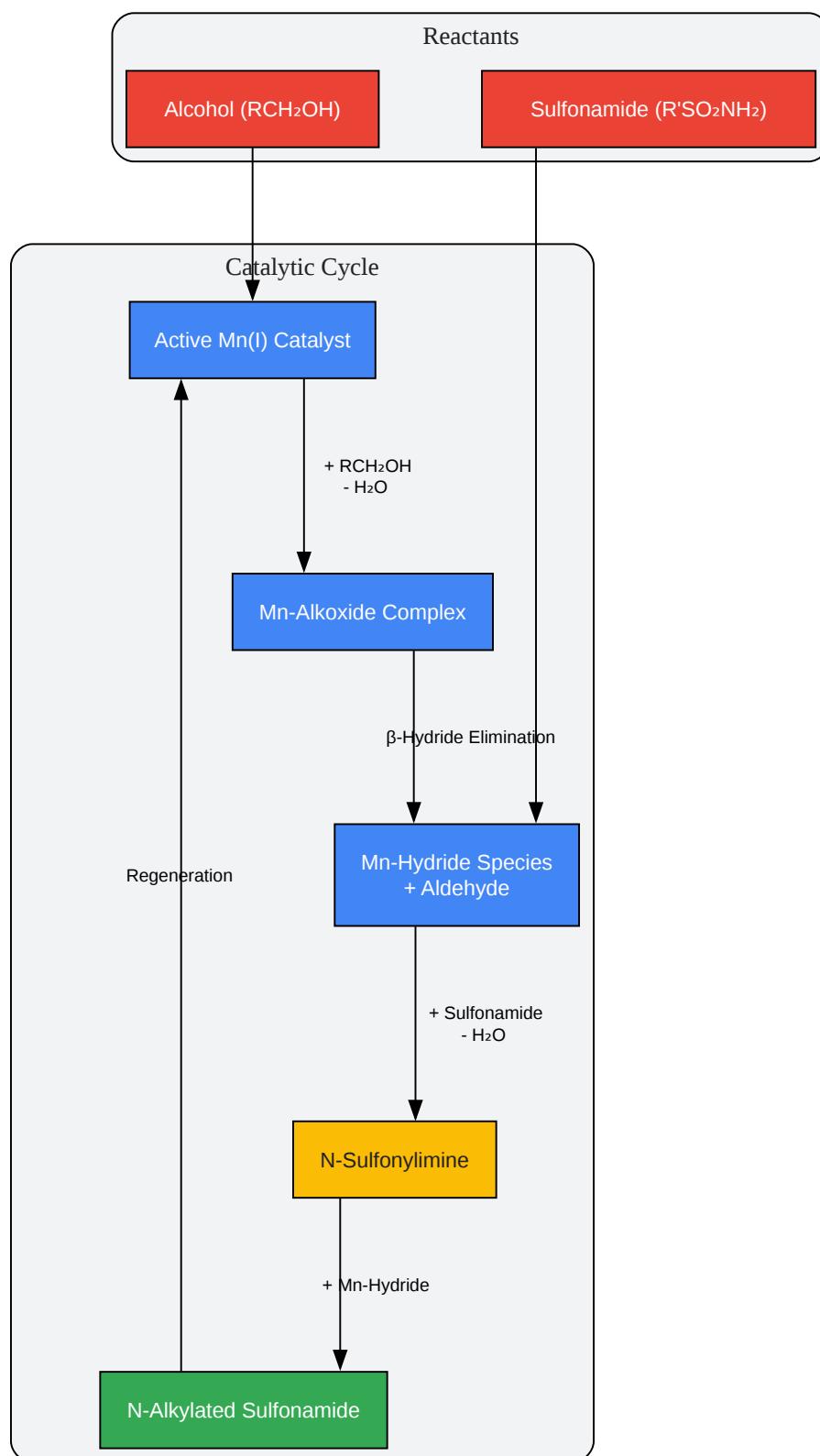
- Standard laboratory glassware
- Silica gel for column chromatography

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and potassium carbonate (0.1 mmol, 10 mol %).
- Add a sufficient volume of xylenes to achieve a 1 M concentration of the sulfonamide.
- Seal the Schlenk tube and heat the reaction mixture at 150 °C for 24 hours.
- After 24 hours, cool the reaction mixture to room temperature.
- The product can be purified by column chromatography on silica gel.

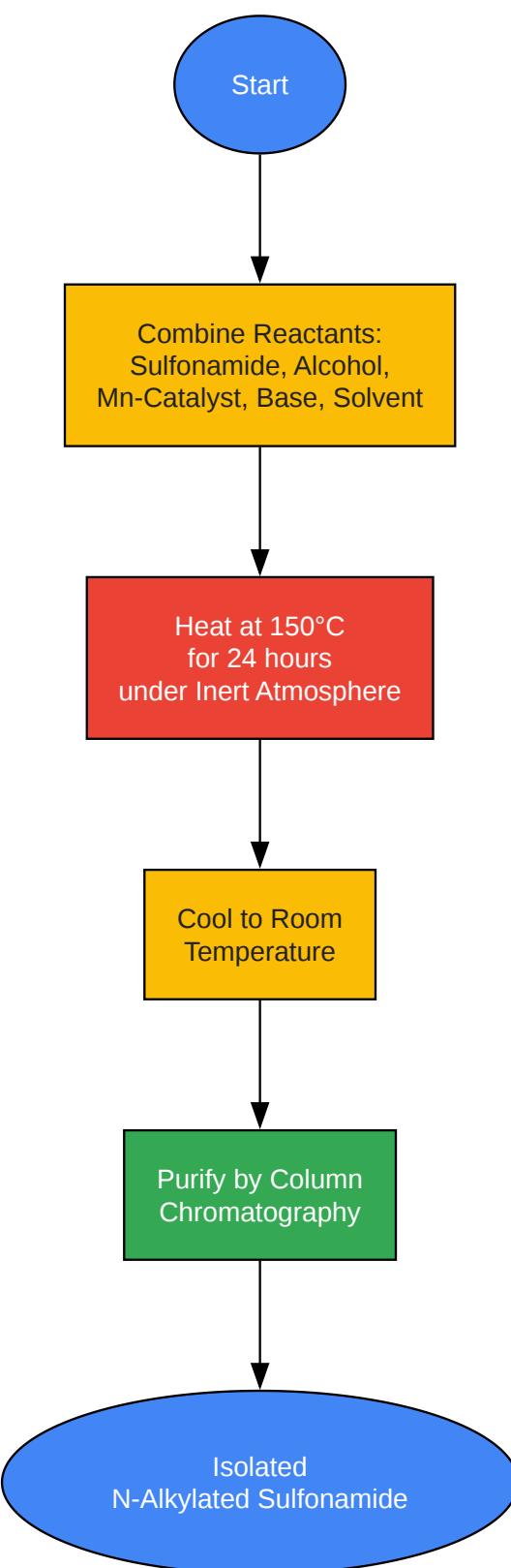
Visualizations

Diagram 1: Proposed Catalytic Cycle

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Caption: Proposed catalytic cycle for the manganese-catalyzed N-alkylation of sulfonamides.

Diagram 2: General Experimental Workflow

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Caption: General workflow for the manganese-catalyzed N-alkylation experiment.

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References

- 1. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
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